(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Overview
Description
“(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1634647-80-5 . It has a molecular weight of 240.24 and its IUPAC name is (6-fluoroimidazo [1,2-a]pyridin-3-yl) (phenyl)methanone .
Molecular Structure Analysis
The molecular formula of this compound is C14H9FN2O . The InChI code is 1S/C14H9FN2O/c15-11-6-7-13-16-8-12 (17 (13)9-11)14 (18)10-4-2-1-3-5-10/h1-9H .Physical And Chemical Properties Analysis
This compound is a yellow solid . It should be stored at room temperature .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research, particularly as a part of a series of derivatives designed for the inhibition of the PI3Kα signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis and poor prognosis, making PI3K inhibitors significant in cancer treatment .
Synthesis of Quinazoline Derivatives
The compound serves as a precursor in the synthesis of quinazoline derivatives, which are explored for their potential as anticancer agents . These derivatives have been evaluated for their ability to induce cell cycle arrest and apoptosis in cancer cells .
Biological Evaluation
In biological evaluations, derivatives of this compound have demonstrated submicromolar inhibitory activity against various tumor cell lines, suggesting its utility in developing potent anticancer drugs .
Chemical Synthesis
As a chemical reagent, (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in organic synthesis, contributing to the creation of complex molecules for pharmacological studies .
Material Science
In material science, the compound can be involved in the development of new materials with potential applications in biotechnology and nanotechnology .
Analytical Chemistry
This compound can also be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .
Pharmacological Research
It may play a role in pharmacological research, aiding in the study of drug-receptor interactions and the discovery of new therapeutic agents .
Educational Purposes
Lastly, it can be utilized for educational purposes, such as in university research labs to teach advanced synthetic techniques and analytical methods .
Safety And Hazards
This compound is classified under the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUTVRVWWJZXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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